Methoxymethyl propionate

Vue d'ensemble

Description

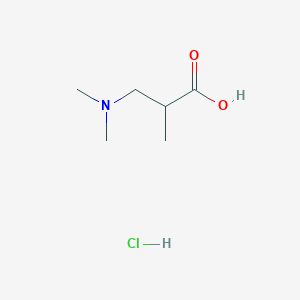

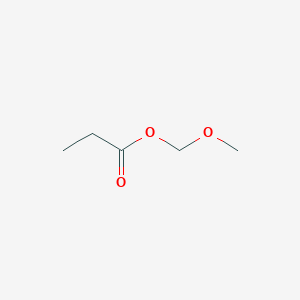

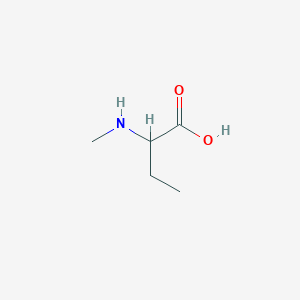

Methoxymethyl propionate, also known as propionic acid methoxymethyl ester , is a chemical compound with the molecular formula C5H10O3 . It has an average mass of 118.131 Da and a monoisotopic mass of 118.062996 Da .

Synthesis Analysis

This compound can be synthesized from Dimethoxymethane . It may also be employed as an acylation reagent for the lipase-catalyzed N-acylation of 1-phenylethanamine .Molecular Structure Analysis

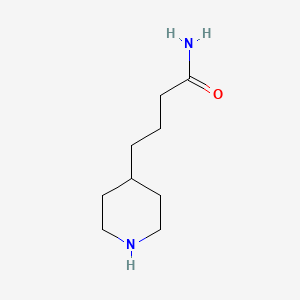

The molecular structure of this compound consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The structure is well-defined, and the substance identifiers are not claimed confidential .Chemical Reactions Analysis

The methoxymethyl radical, derived from the bimolecular hydrogen-abstraction reactions of DME with the formed OH, H, and CH3 radicals, plays an important role in the chain-propagating process of the DME combustion . The reaction of CH3OCH2 with NO2 is explored theoretically at the M062X/MG3S and G4 levels .Physical And Chemical Properties Analysis

This compound has a boiling point of 142-143 °C and a density of 1.009 g/mL at 25 °C . Its refractive index is 1.402 . The compound is a liquid at room temperature .Applications De Recherche Scientifique

1. Electrolytic Properties in Propylene Carbonate

Methoxymethyl groups, like those in methoxymethyl propionate, influence the physical and electrochemical properties of substances. In a study by Nambu et al. (2013), the substitution of a methyl group with a methoxymethyl group in propylene carbonate was found to affect its electrolytic properties significantly. The study noted that methoxypropylene carbonate exhibited different molar concentrations, viscosities, and ionic conductivities compared to its counterparts, highlighting its potential use in electrolytic solutions (Nambu et al., 2013).

2. Medicinal Chemistry

In medicinal chemistry, the methoxymethyl group plays a role in enhancing the efficacy of certain compounds. For instance, Hutchinson et al. (2003) identified a compound with a methoxymethyl group that demonstrated significant potential in treating osteoporosis. This compound exhibited potent antagonistic activity against specific receptors and was selected for clinical development due to its promising in vitro and in vivo profiles (Hutchinson et al., 2003).

3. Chemical Synthesis and Reactions

Methoxymethyl groups are also important in chemical synthesis. Niknam et al. (2006) demonstrated the methoxymethylation of alcohols using formaldehyde dimethoxy acetal in the presence of silica sulfuric acid, showcasing an efficient method for producing methoxymethyl ethers under solvent-free conditions (Niknam et al., 2006). Additionally, the work by Wilson et al. (2002) on the reactions of methoxymethyl cations with various compounds in selected ion flow tube studies highlighted its potential for chemical ionization in detecting trace levels of specific compounds (Wilson et al., 2002).

4. Environmental Chemistry

This compound and related compounds have been studied in environmental contexts as well. Topp et al. (2008) investigated the persistence characteristics of naproxen, which contains a methoxymethyl group, in agricultural soils. Their findings indicated that the primary mechanism of naproxen dissipation in soil was biodegradation, and the presence of municipal biosolids enhanced this process (Topp et al., 2008).

Safety and Hazards

Methoxymethyl propionate is classified as having acute toxicity when ingested (Category 4, H302), skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and short-term (acute) aquatic hazard (Category 3, H402) . It is also classified as a flammable liquid (Category 3, H226) and may cause respiratory irritation (STOT SE 3) .

Mécanisme D'action

Target of Action

Methoxymethyl propionate, also known as Methyl 3-methoxypropionate, is an organic compound . .

Mode of Action

It’s known that the compound can undergo reactions with nitrogen dioxide . The reaction of this compound with nitrogen dioxide can produce two stable association intermediates, CH3OCH2NO2 and CH3OCH2ONO .

Biochemical Pathways

It’s known that propionate, a related compound, can be metabolized through several pathways, including the succinate pathway .

Pharmacokinetics

It’s known that the compound has a molecular weight of 11813 , which may influence its pharmacokinetic properties.

Result of Action

It’s known that the compound can undergo reactions with nitrogen dioxide, producing two stable association intermediates .

Action Environment

It’s known that the compound is a liquid at room temperature , which may influence its stability and reactivity.

Propriétés

IUPAC Name |

methoxymethyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3-5(6)8-4-7-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJCSMHIPYRALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3151240.png)

![1-[(Benzyloxy)carbonyl]-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B3151249.png)